(3,5-Difluorophenyl)hydrazine
CAS No.: 134993-88-7
Cat. No.: VC0156122
Molecular Formula: C6H7ClF2N2
Molecular Weight: 180.58
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 134993-88-7 |
---|---|
Molecular Formula | C6H7ClF2N2 |
Molecular Weight | 180.58 |
IUPAC Name | (3,5-difluorophenyl)hydrazine |
Standard InChI | InChI=1S/C6H6F2N2/c7-4-1-5(8)3-6(2-4)10-9/h1-3,10H,9H2 |
SMILES | C1=C(C=C(C=C1F)F)NN |
Introduction
Chemical Structure and Basic Information
(3,5-Difluorophenyl)hydrazine is an aromatic hydrazine derivative with two fluorine atoms positioned at the meta positions (3 and 5) of the phenyl ring. The compound exists both as a free base and as a hydrochloride salt, with distinct properties and applications.
Molecular Identity
The compound is characterized by the following molecular parameters:
Parameter | Free Base Value | Hydrochloride Salt Value |
---|---|---|
Molecular Formula | C₆H₆F₂N₂ | C₆H₇ClF₂N₂ |
Molecular Weight | 144.12 g/mol | 180.58 g/mol |
CAS Number | Not specified in sources | 134993-88-7 / 502496-27-7 |
SMILES Notation | C1=C(C=C(C=C1F)F)NN | Not specified |
InChI | InChI=1S/C6H6F2N2/c7-4-1-5(8)3-6(2-4)10-9/h1-3,10H,9H2 | Not specified |
The compound features a phenyl ring with two fluorine atoms at positions 3 and 5, which significantly affects its electronic properties and reactivity compared to unsubstituted phenylhydrazine .
Physical Properties
The physical properties of (3,5-Difluorophenyl)hydrazine and its hydrochloride salt demonstrate notable differences, particularly in their thermal behavior.
Physical Characteristics
For the hydrochloride salt form:
Spectroscopic Properties
Mass spectrometry data for the free base reveals predicted collision cross sections:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 145.05719 | 124.5 |
[M+Na]⁺ | 167.03913 | 134.8 |
[M+NH₄]⁺ | 162.08373 | 132.1 |
[M+K]⁺ | 183.01307 | 129.1 |
[M-H]⁻ | 143.04263 | 125.1 |
[M+Na-2H]⁻ | 165.02458 | 130.9 |
[M]⁺ | 144.04936 | 125.8 |
[M]⁻ | 144.05046 | 125.8 |
These collision cross section values provide valuable information for analytical identification and characterization of the compound in mass spectrometry applications .
Synthesis and Preparation Methods
The synthesis of (3,5-Difluorophenyl)hydrazine typically involves multiple steps starting from 3,5-difluoroaniline.
Synthesis Routes
A common synthetic approach involves diazotization of 3,5-difluoroaniline followed by reduction:
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Starting with commercially available 3,5-difluoroaniline
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Treatment with sodium nitrite under acidic conditions to form a diazonium salt
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Reduction of the diazonium salt with a suitable reducing agent (such as lithium aluminum hydride) to obtain the target hydrazine
This synthetic pathway can be represented by the following scheme:
3,5-Difluoroaniline → Diazotization with NaNO₂ → Reduction with LiAlH₄ → (3,5-Difluorophenyl)hydrazine
Derivative Synthesis
The compound serves as an important intermediate in the synthesis of various derivatives. For example, in preparing N-(4-Benzyloxybenzyl)-N-(3,5-difluorophenyl)hydrazine:
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3,5-Difluoroaniline is condensed with 4-benzyoxybenzaldehyde to form an imine
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The imine is reduced with sodium borohydride
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Treatment with sodium nitrite followed by LiAlH₄ yields the hydrazine derivative
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Further treatment with dimethylformamide diazine dihydrochloride in pyridine at reflux conditions produces triazole derivatives
These synthesis routes demonstrate the compound's versatility as a building block in the preparation of more complex molecules.
Hazard Type | Classification | Hazard Statement |
---|---|---|
Acute Toxicity | Category 4 | H302: Harmful if swallowed |
Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
STOT-SE | Category 3 | H335: May cause respiratory irritation |
Applications and Research Significance
Synthetic Applications
(3,5-Difluorophenyl)hydrazine has found significant applications in organic synthesis as a building block for:
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Preparation of triazole derivatives with potential pharmacological activity
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Synthesis of unsymmetrical N,N-diarylhydrazides, such as methyl 2-(2,5-difluorophenyl)-2-(3,5-difluorophenyl)hydrazine-1-carboxylate
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Development of pharmaceutically relevant heterocyclic compounds
Research Developments and Future Directions
Recent Studies
Recent research has focused on utilizing (3,5-Difluorophenyl)hydrazine in the synthesis of pharmaceutically relevant compounds:
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Development of unsymmetrical N,N-diarylhydrazides with potential biological activities
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Exploration of novel synthetic methodologies for preparing derivatives with enhanced properties
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Investigation of structure-activity relationships in fluorinated hydrazine derivatives
Supplier | Product Name | Purity | Package Size | Price (as of 2021) |
---|---|---|---|---|
Alfa Aesar | 3,5-Difluorophenylhydrazine hydrochloride | 97% | 1g | $29.90 |
Alfa Aesar | 3,5-Difluorophenylhydrazine hydrochloride | 97% | 5g | $104.00 |
TRC | (3,5-Difluorophenyl)hydrazine | Not specified | 100mg | $75.00 |
This commercial availability facilitates research and development activities involving this compound .
Analytical Methods
Spectroscopic Identification
The identification and characterization of (3,5-Difluorophenyl)hydrazine and its derivatives typically involve:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR)
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Mass spectrometry, particularly using the collision cross section data provided for various adducts
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Infrared spectroscopy for functional group identification
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X-ray crystallography for solid-state structural determination
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